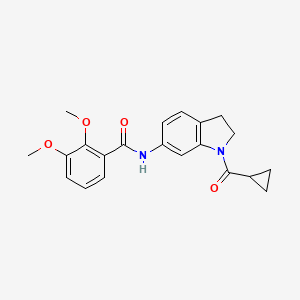
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide, also known as NCDI, is a novel indolyl-based compound that has recently been synthesized and studied for its potential applications in scientific research. NCDI has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in the fields of pharmacology, biochemistry, and molecular biology.
作用机制
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to act through a variety of mechanisms. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have beneficial effects on the nervous system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the enzyme lipoxygenase, which is responsible for the production of leukotrienes. Inhibition of this enzyme can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is stable and can be stored for extended periods of time without significant degradation. Finally, it is non-toxic and has a low environmental impact.
However, there are some limitations for lab experiments. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is relatively expensive to synthesize, and its effects may not be as potent as other compounds. Additionally, its mechanism of action is still not fully understood, which could limit its applications in research.
未来方向
There are several potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide. First, further studies could be conducted to better understand its mechanism of action and to determine its full range of biochemical and physiological effects. Additionally, researchers could investigate the potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide in other fields, such as immunology and toxicology. Finally, further studies could be conducted to optimize the synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide and to make it more cost-effective.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide can be synthesized using a modified Biginelli reaction, which involves the condensation of three different reactants: 1-cyclopropanecarboxylic acid, urea, and a benzamide. The reaction is carried out in an aqueous environment at a temperature of 60-70°C, and the product is isolated after a few hours of stirring. The reaction is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product.
科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and molecular biology. It has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in these fields. For example, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-5-3-4-16(19(18)27-2)20(24)22-15-9-8-13-10-11-23(17(13)12-15)21(25)14-6-7-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPMJRWGGXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)



